L-PROLINE-N-FMOC (13C5; 15N)
Description
Properties
Molecular Weight |
343.33 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Scientific Research Applications
Key Applications
-
Mass Spectrometry-Based Protein Quantitation
- L-Proline-N-Fmoc (13C5; 15N) is extensively utilized to synthesize isotope-labeled peptides, which facilitate quantitative proteomic studies. By incorporating these labeled peptides into biological samples, researchers can accurately measure protein expression levels and dynamics in various conditions .
-
Proteomics
- The compound serves as a critical component in shotgun proteomics, where complex protein mixtures are digested into peptides and analyzed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The isotopic labels enable differentiation between labeled and unlabeled peptides, allowing for precise quantification of protein abundance .
- Structural Biology
-
Metabolic Labeling
- This compound can be used for metabolic labeling in cell culture systems. By supplying cells with L-Proline-N-Fmoc (13C5; 15N), researchers can trace the incorporation of proline into newly synthesized proteins, providing insights into metabolic pathways and cellular responses under different conditions .
Data Tables
| Application Area | Description |
|---|---|
| Mass Spectrometry | Synthesis of isotope-labeled peptides for quantification |
| Proteomics | Analysis of protein mixtures using LC-MS/MS |
| Structural Biology | NMR studies to determine protein structures |
| Metabolic Labeling | Tracing proline incorporation in cellular processes |
Case Studies
-
Quantitative Proteomics Using Isotope Labeling
- A study demonstrated the application of L-Proline-N-Fmoc (13C5; 15N) in quantifying protein expression changes in response to drug treatment in cancer cells. By comparing labeled versus unlabeled samples, researchers identified significant alterations in key signaling pathways involved in cell proliferation .
-
NMR Analysis of Protein Dynamics
- Another research project utilized L-Proline-N-Fmoc (13C5; 15N) to investigate the conformational changes of a peptide hormone during receptor binding. The enhanced resolution provided by the isotopic labeling allowed for detailed mapping of interaction sites, contributing to a better understanding of receptor-ligand dynamics .
-
Metabolic Pathway Exploration
- In a metabolic labeling experiment, cells were cultured with L-Proline-N-Fmoc (13C5; 15N) to trace the incorporation of proline into newly synthesized proteins under stress conditions. The findings revealed altered metabolic fluxes that could inform potential therapeutic targets for metabolic disorders .
Comparison with Similar Compounds
Non-Fmoc Protected, Isotope-Labeled Prolines
Example Compounds :
Key Differences :
- The Fmoc group in L-PROLINE-N-FMOC (13C5; 15N) enables its use in automated peptide synthesis but reduces solubility compared to unprotected analogs.
- Non-Fmoc prolines are preferred for direct metabolic tracking or structural studies in proteins .
Fmoc-Protected Prolines with Single Isotopic Labels
Example Compound : L-Proline-N-Fmoc (15N)
Key Differences :
Structurally Modified Proline Analogues
Example Compound : Fluorinated Proline Derivatives
Key Differences :
Proline Cocrystals in Pharmaceuticals
Example Compound : Ezetimibe-L-Proline Cocrystal
Key Differences :
- Cocrystals leverage proline’s hydrogen-bonding capacity for drug formulation, whereas L-PROLINE-N-FMOC (13C5; 15N) is a synthetic tool .
Research Findings and Implications
- Dual Isotopic Labeling : The 13C5/15N combination in L-PROLINE-N-FMOC provides unmatched precision in tracking peptide incorporation and degradation, critical for drug development .
- Reactivity Considerations : The Fmoc group’s base sensitivity necessitates careful handling during SPPS, unlike unprotected prolines used in metabolic studies .
- Cost vs. Utility : While dual-labeled compounds are expensive, their utility in high-resolution studies justifies the cost compared to single-labeled analogs .
Preparation Methods
Isotopic Labeling of L-Proline Backbone
The starting point for the synthesis is L-proline labeled with $$^{13}C_5$$ and $$^{15}N$$ isotopes. The isotopic labeling is typically achieved via biosynthetic or chemical methods that introduce these isotopes into the proline backbone. One well-documented approach uses chiral auxiliaries such as Oppolzer's sultam to control stereochemistry during the synthesis of isotopically labeled proline derivatives.
- The isotopic labeling must preserve the stereochemistry of L-proline.
- The labeled proline is used as a building block for further chemical modification.
- The isotopically labeled proline has been successfully incorporated into biologically active peptides such as oxytocin, confirming the synthetic method's reliability.
The critical step in preparing L-PROLINE-N-FMOC (13C5; 15N) is the selective introduction of the Fmoc protecting group on the proline nitrogen. This step requires careful reaction conditions due to the sensitivity of the Fmoc group to basic conditions and the need to avoid racemization.
- After obtaining the isotopically labeled L-proline, the amino group is protected with the Fmoc group.
- A notable advanced method involves temporary complexation with copper(II) ions to selectively block other reactive sites, allowing the Fmoc group to be installed specifically on the proline nitrogen.
- The copper(II) complexation forms a dimeric complex with two carboxylic acids and two α-amino groups, temporarily masking the primary amino groups.
- The carboxylic acid at the C2 position is protected with a tert-butyl group to prevent undesired complexation.
- Fmoc protection reagents such as Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) are used to introduce the Fmoc group.
- After Fmoc installation, the copper complex is dissociated by strong chelating agents to release the protected amino acid.
Purification and Characterization
Post-synthesis, the compound is purified typically by chromatographic techniques such as flash chromatography using hexane/ethyl acetate gradients. The purified L-PROLINE-N-FMOC (13C5; 15N) is stored at low temperatures (e.g., −20 °C) to maintain stability.
Analytical methods used to confirm the structure and isotopic incorporation include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: $$^{1}H$$, $$^{13}C$$, and $$^{15}N$$ NMR confirm the chemical structure and isotopic labeling.
- Mass spectrometry: Confirms molecular weight and isotopic enrichment.
- Infrared (IR) and Ultraviolet-visible (UV-vis) spectroscopy: Characterize functional groups and purity.
Summary Table of Preparation Steps
| Step Number | Process Description | Key Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Isotopic labeling of L-proline | Oppolzer's sultam chiral auxiliary, isotope sources $$^{13}C$$, $$^{15}N$$ | Obtain stereochemically pure $$^{13}C_5, ^{15}N$$-L-proline |
| 2 | Protection of proline nitrogen with Fmoc | Cu(II) complexation, tert-butyl protection of C2 acid, Fmoc-Cl or Fmoc-OSu, chelating agents | Selective Fmoc protection on nitrogen without racemization |
| 3 | Purification | Flash chromatography (hexane/EtOAc gradient), low temperature storage | High purity compound (>98%) |
| 4 | Characterization | NMR ($$^{1}H$$, $$^{13}C$$, $$^{15}N$$), MS, IR, UV-vis | Confirmation of structure and isotopic enrichment |
Q & A
Q. How is L-PROLINE-N-FMOC (¹³C₅; ¹⁵N) utilized in peptide synthesis for quantitative proteomics?
This compound serves as a stable isotope-labeled building block for synthesizing peptides with distinct mass signatures, enabling precise quantification via mass spectrometry (MS). The ¹³C₅ and ¹⁵N labels ensure minimal natural isotopic overlap, improving signal-to-noise ratios in MS-based workflows. Researchers should optimize coupling efficiency during solid-phase synthesis by monitoring Fmoc deprotection steps (e.g., using piperidine) and verifying label retention through LC-MS/MS analysis .
Q. What experimental protocols are recommended for preparing L-PROLINE-N-FMOC (¹³C₅; ¹⁵N) stock solutions to ensure stability?
Dissolve the compound in anhydrous dimethylformamide (DMF) at concentrations ≤100 mM. Store aliquots at -20°C in airtight, light-protected vials to prevent degradation. Pre-chill solvents to minimize racemization during peptide chain elongation. Regular NMR or HPLC validation of stock purity is advised, as moisture or light exposure can hydrolyze the Fmoc group .
Q. How does isotopic enrichment (e.g., 99% ¹³C₅ and ¹⁵N) impact data interpretation in metabolic flux analysis?
High isotopic purity reduces background noise in tracer studies. For example, in ¹³C metabolic flux analysis, researchers can track proline incorporation into collagen or stress-response proteins without interference from natural abundance isotopes. Calibrate MS instruments using unlabeled standards to account for baseline isotopic distributions .
Advanced Research Questions
Q. What strategies mitigate steric hindrance from the Fmoc group during solid-phase peptide synthesis with L-PROLINE-N-FMOC (¹³C₅; ¹⁵N)?
Steric effects can reduce coupling efficiency, particularly in proline-rich sequences. Use microwave-assisted synthesis or elevated temperatures (40–50°C) to enhance reaction kinetics. Alternatively, employ coupling reagents like HATU/Oxyma Pure, which improve activation of sterically hindered residues. Post-synthesis, validate peptide integrity via MALDI-TOF MS and circular dichroism (CD) spectroscopy to confirm secondary structure retention .
Q. How can researchers resolve discrepancies in DNP-enhanced ²H–¹³C solid-state NMR spectra when using high concentrations of L-PROLINE-N-FMOC (¹³C₅; ¹⁵N)?
High concentrations (e.g., 1.25 M) may induce aggregation, distorting polarization transfer efficiency. To address this:
Q. What are the implications of isotopic impurity (e.g., <99% enrichment) in cross-validation studies between NMR and MS datasets?
Contaminants (e.g., unlabeled proline) can introduce false positives in MS quantitation or split NMR signals. Implement orthogonal validation:
- Use high-resolution MS (HRMS) to detect isotopic impurities.
- Apply ¹H-¹³C HSQC NMR to verify label incorporation at specific carbons.
- Statistically model impurity thresholds using tools like IsoCor to correct for natural isotope effects .
Q. How should researchers design isotopic dilution assays to quantify proline turnover rates in plant stress responses?
- Administer labeled L-PROLINE-N-FMOC (¹³C₅; ¹⁵N) via foliar uptake or hydroponic systems.
- Collect time-series samples and extract free amino acids.
- Derivatize with ACCQ-Tag or FMOC-Cl for UPLC-MS/MS analysis.
- Normalize data to internal standards (e.g., D7-glucose) and calculate turnover kinetics using compartmental modeling software like INCA .
Methodological Considerations
Q. What statistical frameworks are recommended for analyzing contradictory data from isotope-assisted protein folding studies?
Apply Bayesian inference to reconcile discrepancies between NMR-derived kinetic folding rates and MS-based abundance measurements. For example, use Stan or PyMC3 to model posterior distributions of folding intermediates, incorporating priors from isotopic labeling efficiency and instrument error rates .
Q. How to document computational workflows when integrating L-PROLINE-N-FMOC (¹³C₅; ¹⁵N) data into molecular dynamics simulations?
- Record software versions (e.g., GROMACS, AMBER), force field parameters, and isotopic mass adjustments.
- Deposit raw trajectories in repositories like Zenodo with DOIs.
- Use Jupyter notebooks or R Markdown to automate reproducibility checks, citing FAIR data principles .
Tables
Table 1. Isotopic Labeling Parameters for Proline in Proteomics
| Isotope | Mass Difference (Da) | Enrichment (%) | Key Applications |
|---|---|---|---|
| ¹³C₅ | +5.0 | >99 | Metabolic flux, NMR |
| ¹⁵N | +1.0 | >99 | MS quantitation |
| Source: Adapted from isotopic amino acid tables |
Table 2. Troubleshooting Common Experimental Issues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
